molecular formula C25H19F5N4O4 B607815 GSK2973980A CAS No. 1414797-35-5

GSK2973980A

Número de catálogo: B607815
Número CAS: 1414797-35-5
Peso molecular: 34.443
Clave InChI: OTKTZEZTFCAULO-DEOSSOPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK2973980A is a small molecule investigational compound identified as a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1) . The enzyme DGAT1 catalyzes the final and committed step in triglyceride synthesis, playing a critical role in the metabolism of dietary fats . Specifically, in the intestine, DGAT1 is integral to the monoacylglycerol pathway for the re-esterification of digested lipids, which is essential for the formation and secretion of chylomicrons, triglyceride-rich lipoproteins that transport dietary fats . By inhibiting DGAT1, this compound disrupts this process, providing a valuable research tool for probing the physiology of lipid absorption and the pathogenesis of metabolic diseases. The primary research value of this compound lies in its application for studying conditions characterized by aberrant lipid metabolism, such as diabetic dyslipidemia, obesity, and insulin resistance . In these states, the overproduction of chylomicrons contributes to postprandial hypertriglyceridemia, an atherogenic lipid profile that increases cardiovascular risk . Utilizing this compound in preclinical models allows researchers to elucidate the direct contribution of intestinal DGAT1 activity to hypertriglyceridemia and to evaluate the potential of DGAT1 inhibition as a therapeutic strategy for normalizing lipid levels and mitigating associated disease complications.

Propiedades

Número CAS

1414797-35-5

Fórmula molecular

C25H19F5N4O4

Peso molecular

34.443

Nombre IUPAC

(S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

InChI

InChI=1S/C25H19F5N4O4/c26-17-4-2-15(8-18(17)27)33-23(38)34-20-11-31-19(10-32-20)14-1-3-16-13(7-14)5-6-24(22(16)37,9-21(35)36)12-25(28,29)30/h1-4,7-8,10-11H,5-6,9,12H2,(H,35,36)(H2,32,33,34,38)/t24-/m0/s1

Clave InChI

OTKTZEZTFCAULO-DEOSSOPVSA-N

SMILES

O=C(O)C[C@@](CCC1=C2C=CC(C3=NC=C(NC(NC4=CC=C(F)C(F)=C4)=O)N=C3)=C1)(CC(F)(F)F)C2=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GSK2973980A;  GSK-2973980A;  GSK 2973980A; 

Origen del producto

United States

Molecular and Cellular Mechanisms of Dgat1 Inhibition by Gsk2973980a

Elucidation of GSK2973980A's Inhibitory Potency and Specificity for DGAT1

This compound has been rigorously characterized to determine its inhibitory strength and specificity for the DGAT1 enzyme. researchgate.net

In Vitro Enzyme Kinetic Characterization and Determination of Half Maximal Inhibitory Concentration (IC50) in Human and Rodent Systems

In vitro enzymatic assays have demonstrated that this compound is a highly potent inhibitor of DGAT1. For the human DGAT1 enzyme, the half-maximal inhibitory concentration (IC50) was determined to be 3.3 nM. researchgate.netresearchgate.net In studies using rat enzyme assays, the IC50 value was found to be 13 nM. researchgate.netresearchgate.net Furthermore, in a cell-based assay utilizing C2C12 mouse myoblast cells, this compound inhibited triglyceride synthesis with an IC50 of 75 nM. researchgate.netresearchgate.net

Table 1: IC50 Values of this compound against DGAT1

System IC50 Value
Human Enzyme Assay 3.3 nM researchgate.netresearchgate.net
Rat Enzyme Assay 13 nM researchgate.netresearchgate.net

Comparative Selectivity Profiling Against Other Acyltransferases (e.g., DGAT2, ACAT1, ACAT2)

A key attribute of an effective inhibitor is its selectivity for the target enzyme over other related enzymes. This compound has shown remarkable selectivity for DGAT1. It exhibits over 2900-fold selectivity against DGAT2, as well as against Acyl-CoA: cholesterol acyltransferase 1 (ACAT1) and Acyl-CoA: cholesterol acyltransferase 2 (ACAT2). researchgate.netresearchgate.net This high degree of selectivity minimizes off-target effects and underscores the specific nature of its inhibitory action.

Table 2: Selectivity Profile of this compound

Enzyme Selectivity vs. DGAT1
DGAT2 >2900-fold researchgate.netresearchgate.net
ACAT1 >2900-fold researchgate.netresearchgate.net

Investigations into this compound-Mediated Target Engagement at the Cellular Level

To confirm that this compound interacts directly with its intended target within a cellular context, advanced biophysical and proteomic techniques have been employed. researchgate.net

Application of Cellular Thermal Shift Assay (CETSA) for DGAT1 Engagement in Hepatocellular Carcinoma Cells (HepG2)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in living cells. researchgate.netnih.gov This technique relies on the principle that the binding of a ligand, such as an inhibitor, can increase the thermal stability of its target protein. nih.gov When HepG2 hepatocellular carcinoma cells were treated with 0.2 µM of this compound, DGAT1 demonstrated a notable increase in thermal stability at temperatures ranging from 54°C to 63.9°C compared to vehicle-treated cells. researchgate.netresearchgate.net This result provides direct evidence of this compound binding to and stabilizing the DGAT1 protein within a cellular environment. researchgate.netresearchgate.net

Multiplexed Quantitative Mass Spectrometry for Comprehensive Protein-Drug Interaction Analysis

To further assess the selectivity of this compound at a proteome-wide level, CETSA was combined with multiplexed quantitative mass spectrometry. researchgate.netresearchgate.net This approach allows for the simultaneous measurement of thermal stability changes across thousands of proteins. nih.govnih.gov Out of 7,103 proteins quantified in HepG2 cells treated with this compound, only two other proteins besides DGAT1 showed reproducible alterations in their thermal stability: epoxide hydrolase (EPHX2) and an epimerase family protein (SDR39U1). researchgate.netresearchgate.net This high degree of selectivity, with only three proteins out of thousands showing engagement, further confirms the specific interaction of this compound with DGAT1. researchgate.netresearchgate.net

Impact of DGAT1 Inhibition on Intracellular Triglyceride Synthesis and Lipid Metabolism

The primary function of DGAT1 is to catalyze the final step in the synthesis of triglycerides. nih.govscbt.com Triglycerides are a major form of energy storage in cells. eclinpath.com By inhibiting DGAT1, this compound directly interferes with this process. In a cell-based assay using C2C12 mouse myoblast cells, this compound was shown to inhibit triglyceride synthesis in a concentration-dependent manner. researchgate.netresearchgate.net This inhibition of triglyceride formation is the direct downstream consequence of DGAT1 engagement by this compound and highlights the compound's functional impact on cellular lipid metabolism. researchgate.netresearchgate.net

Quantification of Triglyceride Synthesis in Cellular Models (e.g., C2C12 Mouse Myoblast Cells)

In a cellular context, the inhibitory effect of this compound on triglyceride (TG) synthesis has been demonstrated using C2C12 mouse myoblast cells. researchgate.net These cells provide a valuable in vitro model for studying skeletal muscle metabolism and development. Research has shown that this compound inhibits the synthesis of triglycerides in these cells in a manner that is dependent on the concentration of the inhibitor. researchgate.net

To quantify this inhibition, a radiometric assay measuring the formation of triglycerides is often employed. journaljpri.com In studies involving C2C12 cells, this compound demonstrated a concentration-dependent inhibition of triglyceride synthesis, with a reported half-maximal inhibitory concentration (IC50). researchgate.net This indicates that as the concentration of this compound increases, the rate of triglyceride synthesis in the C2C12 cells decreases.

The table below summarizes the inhibitory effect of this compound on triglyceride synthesis in C2C12 cells.

Cellular ModelAssay TypeEffect of this compoundKey Finding
C2C12 Mouse Myoblast CellsTriglyceride Synthesis AssayConcentration-dependent inhibitionThis compound effectively reduces triglyceride production in a dose-responsive manner. researchgate.net

Modulation of Lipid Droplet Dynamics and Neutral Lipid Accumulation in Research Contexts

Lipid droplets are cellular organelles responsible for storing neutral lipids, such as triglycerides. frontiersin.org The formation and accumulation of these droplets are closely linked to the activity of enzymes like DGAT1. elifesciences.org The inhibition of DGAT1 by compounds like this compound directly impacts the dynamics of lipid droplets and the accumulation of neutral lipids.

By blocking the final step of triglyceride synthesis, DGAT1 inhibitors prevent the formation of triglycerides that would otherwise be stored in lipid droplets. researchgate.net This leads to a reduction in both the size and number of lipid droplets within cells. Research has shown that the accumulation of intracellular lipid droplets is a key factor in various metabolic conditions. mdpi.com Therefore, the ability of this compound to modulate lipid droplet dynamics is a critical aspect of its mechanism of action.

The table below outlines the effects of DGAT1 inhibition on lipid droplet dynamics and neutral lipid accumulation.

ProcessEffect of DGAT1 InhibitionUnderlying Mechanism
Lipid Droplet Dynamics Reduction in the size and number of lipid droplets.Decreased synthesis of triglycerides, the primary component of the lipid droplet core. researchgate.netelifesciences.org
Neutral Lipid Accumulation Decreased overall cellular content of neutral lipids.Inhibition of the final enzymatic step required for the storage of fatty acids as triglycerides. nih.gov

Preclinical Pharmacological Research of Gsk2973980a in in Vivo Models

Assessment of GSK2973980A's Efficacy in Rodent Models of Diet-Induced Metabolic Dysregulation

This compound has been identified as a novel and potent inhibitor of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis. journaljpri.comresearchgate.net Its potential to address metabolic disorders linked to diet has been explored in various rodent models. journaljpri.comlabanimal.co.krnih.govgempharmatech.comscielo.br

In preclinical studies, this compound demonstrated a significant ability to lower postprandial triglyceride (TG) levels in rodents. journaljpri.com Acute administration of the compound in mice that were given an oral corn oil bolus to induce hypertriglyceridemia resulted in a reduction of plasma TG levels. journaljpri.com Similarly, in a rat model designed to evaluate impaired TG clearance, this compound also showed a marked decrease in plasma TG levels. journaljpri.comresearchgate.net Chronic studies in diet-induced obese mice further supported these findings, showing sustained effects on TG reduction. journaljpri.com The inhibition of DGAT1 by this compound effectively blunts the sharp increase in blood triglycerides that typically follows a high-fat meal. journaljpri.comresearchgate.net

Table 1: Effect of this compound on Postprandial Triglycerides in Rodent Models

Rodent ModelStudy TypeKey FindingReference
Mouse (Corn Oil Bolus)AcuteReduced plasma triglyceride levels journaljpri.com
Rat (Impaired TG Clearance)AcuteSignificant reduction in plasma triglycerides journaljpri.comresearchgate.net
Mouse (Diet-Induced Obesity)ChronicSustained reduction in body weight and food intake journaljpri.com

The mechanism behind the reduction in postprandial triglycerides involves the modulation of intestinal lipid absorption. mdpi.comnih.govnih.gov DGAT1 is highly expressed in the small intestine and plays a crucial role in the absorption of dietary fats. researchgate.net By inhibiting DGAT1, this compound impairs the synthesis of triglycerides within enterocytes, the cells lining the small intestine. nih.govresearchgate.net This leads to a decrease in the amount of fat that is absorbed into the bloodstream. mdpi.comnih.govnih.gov Consequently, an increase in fecal lipid excretion has been observed in rodents treated with oral doses of this compound. journaljpri.com Interestingly, when this compound was administered subcutaneously, it still effectively reduced plasma triglycerides but did not lead to an increase in fecal fat excretion, suggesting that the route of administration can influence its local effects on the gastrointestinal tract. journaljpri.com

Table 2: this compound's Impact on Lipid Absorption and Excretion

Administration RouteEffect on Intestinal Lipid AbsorptionEffect on Fecal Lipid ExcretionReference
OralDecreasedIncreased journaljpri.com
SubcutaneousNot directly affectedNo significant change journaljpri.com

Beyond its immediate effects on post-meal triglyceride levels, the inhibition of DGAT1 by compounds like this compound has broader implications for systemic lipid homeostasis and insulin (B600854) sensitivity. biorxiv.orge-dmj.orgnih.govnih.gov In rodent models of diet-induced obesity, chronic administration of this compound led to a reduction in body weight and food intake. journaljpri.com By controlling the influx of dietary fats, DGAT1 inhibition can help prevent the accumulation of excess fat in the body. e-dmj.orgnih.gov This, in turn, can lead to improvements in insulin sensitivity, as ectopic lipid accumulation in tissues like the liver and muscle is a known contributor to insulin resistance. e-dmj.orgnih.gov Research has shown that reducing triglyceride synthesis can protect against diet-induced obesity and improve glucose tolerance in animal models. nih.gov

Modulation of Intestinal Lipid Absorption and Fecal Lipid Excretion Patterns

Investigation of DGAT1 Inhibition by this compound in Non-Human Disease Models of Infectious Processes

The role of DGAT1 extends beyond metabolic regulation and into the realm of infectious diseases, particularly those where lipid metabolism is a key component of the host-pathogen interaction, such as tuberculosis. nih.govbiorxiv.orgoup.comdntb.gov.ua

In murine models of Mycobacterium tuberculosis (Mtb) infection, particularly the C3HeB/FeJ mouse model which develops human-like necrotic granulomas, DGAT1 has been identified as a crucial enzyme for the accumulation of triglycerides within these granulomas. nih.govbiorxiv.orgoup.com These lipid-rich environments are thought to be beneficial for the pathogen. nih.govresearchgate.net Studies have shown that DGAT1 expression is induced upon Mtb infection. nih.govresearchgate.net Pharmacological inhibition of DGAT1 in infected mice led to a significant reduction in the levels of triglycerides within the granulomas. nih.govbiorxiv.orgoup.com This demonstrates the essential role of host DGAT1 in synthesizing the triglycerides that accumulate in these characteristic tuberculosis lesions.

The reduction of triglyceride synthesis within the granulomas of Mtb-infected mice through DGAT1 inhibition has been associated with a decrease in the bacterial burden. nih.govbiorxiv.orgoup.comdntb.gov.ua This suggests that by altering the lipid-rich microenvironment of the granuloma, the host's ability to control the infection can be enhanced. researchgate.net Furthermore, the inhibition of DGAT1 was linked to a moderation of the pro-inflammatory response within the granuloma. nih.govbiorxiv.org Specifically, a reduction in the infiltration of neutrophils and a decrease in the levels of several pro-inflammatory cytokines, including IL-1β, TNFα, IL-6, and IFNβ, were observed. nih.govbiorxiv.orgresearchgate.net This attenuation of the inflammatory response may contribute to a less pathological and more effective immune response against the bacteria. plos.orgfrontiersin.org

Alteration of Eicosanoid Production and Metabolic Re-routing in Host-Directed Therapy Research

In the field of infectious disease, host-directed therapy (HDT) represents a strategic approach to treatment that aims to modulate the host's own immune responses to improve disease outcomes. nih.govnih.gov This is particularly relevant in diseases like tuberculosis (TB), where much of the tissue damage is caused by the host's inflammatory response to the pathogen. nih.gov A key area of investigation for HDT in tuberculosis is the manipulation of host lipid metabolism, as Mycobacterium tuberculosis exploits host lipids, and lipid accumulation is a hallmark of the necrotic granulomas characteristic of the disease. nih.govbiorxiv.org

Research has identified the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1) as crucial for the accumulation of triglycerides in these TB granulomas. nih.gov DGAT1 catalyzes the final step in triglyceride synthesis. researchgate.net The inhibition of this enzyme is therefore being explored as a therapeutic strategy. This compound is identified as a potent and selective inhibitor of DGAT1. researchgate.netmedchemexpress.com Preclinical research using pharmacological inhibitors of DGAT1 in in vivo models of tuberculosis has provided significant insights into how this manipulation affects inflammatory pathways, specifically the production of eicosanoids. nih.govbiorxiv.org

Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon fatty acids like arachidonic acid. slideshare.netwikipedia.orgmhmedical.com They are critical mediators of inflammation, with different families, such as prostaglandins (B1171923) and leukotrienes, often having pro-inflammatory effects. metwarebio.comnih.gov Studies in C3HeB/FeJ mice, a model that develops human-like necrotic granulomas in TB, showed that treatment with a DGAT1 inhibitor, T863, led to a reduction in triglyceride levels within the granulomas and a lower bacterial burden. nih.govbiorxiv.org

This reduction in bacterial load was associated with a significant modulation of the host's inflammatory response. nih.gov Specifically, the lowering of triglycerides impacted eicosanoid production through two primary mechanisms: metabolic re-routing and transcriptional control. nih.govbiorxiv.org The data suggests that inhibiting triglyceride synthesis leads to a diminished flux of substrates towards the lipoxygenase-dependent eicosanoid pathways. biorxiv.org This was accompanied by a reduction in neutrophil infiltration and degranulation, as well as a decrease in several key pro-inflammatory cytokines. nih.govbiorxiv.org These findings strongly suggest that the manipulation of lipid droplet homeostasis through DGAT1 inhibition offers a viable method for host-directed therapy in tuberculosis by curtailing detrimental inflammatory responses. nih.govbiorxiv.org

Interactive Data Table: Effects of DGAT1 Inhibition in a Murine TB Model

ParameterObserved EffectAssociated Pathway/MechanismReference
Granuloma Triglycerides ReducedInhibition of DGAT1 enzyme activity nih.gov
Bacterial Burden ReducedCurtailed inflammatory response; potential reduction in lipid source for bacteria nih.govbiorxiv.org
Neutrophil Infiltration ReducedModulation of inflammatory signaling nih.gov
Pro-inflammatory Cytokines Reduced (IL1β, TNFα, IL6, IFNβ)Transcriptional control secondary to metabolic changes nih.govbiorxiv.org
Eicosanoid Production AlteredMetabolic re-routing away from lipoxygenase pathways; transcriptional control nih.govbiorxiv.org

Advanced Research Methodologies and Analytical Approaches Employed in Gsk2973980a Studies

Biochemical Assay Development for Diacylglycerol Acyltransferase Activity Assessment

To determine the inhibitory potency of GSK2973980A against its target, Diacylglycerol Acyltransferase 1 (DGAT1), radiometric assays were a primary tool. journaljpri.com These assays measure the incorporation of a radiolabeled acyl group from acyl-CoA into diacylglycerol to form triglycerides (TG). nih.gov The amount of radiolabeled TG produced is then quantified, providing a direct measure of enzyme activity.

In the case of this compound, a radiometric assay was utilized to evaluate its inhibitory effect on TG formation. journaljpri.com This method is highly sensitive and was instrumental in establishing the compound's potency. nih.gov For instance, this compound demonstrated a potent inhibition of human DGAT1 with an IC50 value of 3.3 nM. researchgate.net A similar radiometric assay was used to determine its potency against the rat DGAT1 enzyme, which was found to be 13 nM. nih.govresearchgate.net

While highly sensitive, traditional radiometric assays involving thin-layer chromatography for the separation of radiolabeled lipids can be less practical for high-throughput screening. nih.gov To address this, fluorescence-based assays have also been developed for assessing DGAT1 activity. nih.gov These assays monitor the release of Coenzyme A (CoASH) during the enzymatic reaction, which then reacts with a non-fluorescent dye to produce a highly fluorescent product. nih.gov Although radiometric assays were specifically mentioned in the primary research for this compound, the development of such alternative methods highlights the ongoing efforts to enhance the efficiency of biochemical screening. journaljpri.comnih.gov

Design and Implementation of Cell-Based Assay Platforms

To bridge the gap between biochemical potency and physiological effects, cell-based assays are indispensable for evaluating a compound's efficacy and confirming its engagement with the intended target within a cellular context. researchgate.netdiscoverx.com For this compound, a key cell-based assay was conducted using C2C12 mouse myoblast cells. researchgate.netresearchgate.net This assay measured the compound's ability to inhibit TG synthesis in a cellular environment.

The results from this cell-based platform demonstrated that this compound inhibited TG synthesis in a concentration-dependent manner, yielding an IC50 value of 75 nM. researchgate.netresearchgate.net This finding was crucial as it confirmed that the compound could effectively penetrate cells and modulate the activity of its intracellular target. discoverx.com The data from this assay were consistent with the potency observed in the rat DGAT1 radiometric assay, providing a valuable link between in vitro enzyme inhibition and cellular activity. nih.gov

The concept of "target engagement" is central to these cellular assays. researchgate.netpelagobio.com It verifies the direct interaction of the compound with its target protein inside living cells. researchgate.net Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to measure this engagement directly. pelagobio.com While not explicitly detailed for this compound, the use of cell-based functional assays to measure the downstream consequences of target binding, such as the inhibition of TG synthesis, serves as a strong indicator of target engagement. researchgate.netresearchgate.net

In Vivo Experimental Designs for Preclinical Efficacy and Pharmacological Modulation Studies in Rodent Models

Following promising in vitro and cell-based results, the evaluation of this compound progressed to in vivo studies using rodent models to assess its preclinical efficacy and pharmacological effects. journaljpri.comresearchgate.netresearchgate.net These studies are essential for understanding how a compound behaves in a whole organism. rutgers.edu

One key experimental design involved using a rodent model of diet-induced obesity. journaljpri.com In this model, mice were fed a high-fat diet to induce obesity, after which they were treated with this compound. journaljpri.comresearchgate.net The primary endpoints measured were changes in body weight and food intake. researchgate.net This study revealed that this compound led to a reduction in both body weight and food consumption in these obese mice. journaljpri.comresearchgate.net

Another important in vivo model used was the oral corn oil bolus challenge in fasted mice to simulate postprandial hypertriglyceridemia. journaljpri.com This experiment was designed to assess the compound's ability to inhibit the absorption and synthesis of triglycerides following a fatty meal. journaljpri.com The results showed that this compound significantly inhibited the rise in plasma TG levels after the corn oil challenge. journaljpri.com Furthermore, studies in fasted rats involving the administration of Intralipid were conducted to evaluate the compound's effect on triglyceride clearance. journaljpri.com

These preclinical models provide a critical platform for evaluating the therapeutic potential and mechanisms of action of new compounds under physiological conditions. imavita.comporsolt.com

Advanced Lipidomics and Metabolomics Techniques for Comprehensive Lipid Profiling

To gain a deeper understanding of the metabolic consequences of DGAT1 inhibition by this compound, advanced lipidomics and metabolomics techniques are employed. journaljpri.commasseycancercenter.org These powerful analytical platforms allow for the comprehensive and quantitative analysis of a wide array of lipids and metabolites in biological samples. metabolomicscentre.caswedishmetabolomicscentre.se

Lipidomics, a specialized branch of metabolomics, focuses on the global study of lipids in a system. helsinki.fifrontiersin.org This is typically achieved using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). masseycancercenter.orghelsinki.fi Untargeted lipidomics approaches can detect and relatively quantify thousands of different lipid species in a single analysis. metabolomicscentre.ca This provides a detailed snapshot of the lipid profile and how it is altered by the administration of a compound like this compound.

In the context of this compound studies, these techniques would be applied to analyze plasma, tissue, and fecal samples from the in vivo rodent models. journaljpri.com For example, analyzing the lipid content of feces can provide direct evidence of reduced fat absorption. Similarly, detailed profiling of plasma and liver lipids can reveal the broader impact of DGAT1 inhibition on lipid metabolism beyond just triglyceride levels. While the specific lipidomic data for this compound is not detailed in the provided sources, the application of such techniques is a standard and crucial part of modern drug discovery to understand a compound's full metabolic impact. journaljpri.commasseycancercenter.org

Proteomic Approaches for Identifying Off-Target Interactions and Confirming Selectivity

Ensuring that a drug candidate interacts specifically with its intended target is paramount for its safety and efficacy. Proteomic approaches, particularly multiplexed quantitative mass spectrometry, are powerful tools for identifying potential off-target interactions and confirming the selectivity of a compound like this compound. nautilus.bionih.gov

Chemical proteomics methods can be used to profile the interaction of a compound against a large portion of the proteome. nih.gov These techniques can help to identify unintended binding partners, which could lead to adverse effects. nih.gov For this compound, it was reported to have over 2900-fold selectivity for DGAT1 over DGAT2, as well as Acyl-CoA:cholesterol acyltransferase (ACAT) 1 and ACAT2 enzymes. researchgate.netresearchgate.net While the specific proteomic methods used to determine this broad selectivity profile are not detailed, modern drug development often employs mass spectrometry-based workflows to assess proteome-wide changes and confirm the specificity of target protein engagement. thermofisher.com

Future Research Trajectories and Broader Biological Implications of Dgat1 Modulation

Exploration of DGAT1 Inhibition in Emerging Pathological Contexts Beyond Current Preclinical Models

While the primary focus of DGAT1 inhibitor development has been on obesity and type 2 diabetes, emerging evidence suggests its therapeutic potential in a variety of other diseases.

Non-Alcoholic Steatohepatitis (NASH): DGAT1's role in triglyceride synthesis makes it a compelling target for NASH, a condition characterized by hepatic fat accumulation. Preclinical studies have shown that both genetic and pharmacological inhibition of DGAT1 can protect against diet-induced hepatic steatosis. researchgate.netmdpi.com In mouse models of NASH, treatment with a DGAT1 antisense oligonucleotide reduced the activation of hepatic stellate cells and liver fibrosis, key drivers of disease progression. researchgate.net

Cancer: Recent studies have illuminated a role for DGAT1 in cancer cell metabolism and survival. In glioblastoma, the most aggressive form of brain cancer, DGAT1 is upregulated to facilitate the storage of excess fatty acids as triglycerides, thereby preventing lipotoxicity and promoting tumor growth. pnas.org Inhibition of DGAT1 in glioblastoma cells has been shown to induce significant cell death by triggering oxidative stress. pnas.org Furthermore, research in prostate cancer suggests that DGAT1 inhibition can reduce cell proliferation and migration. nih.gov In cervical cancer, inhibiting DGAT1 has been found to enhance the sensitivity of cancer cells to radiation therapy, particularly in tumors with an activated PI3K/Akt pathway. mdpi.com

Neurodegenerative and Autoimmune Diseases: The influence of DGAT1 extends to the central nervous system and immune regulation. In a preclinical model of Alzheimer's disease, pharmacological inhibition of DGAT1 normalized lipid droplet size and improved contacts between the endoplasmic reticulum and mitochondria, as well as mitochondrial function. biorxiv.org In the context of autoimmune diseases, research on experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, has revealed that DGAT1 deficiency or inhibition can attenuate the disease. pnas.org This effect is linked to an increase in the formation of regulatory T cells (Tregs), suggesting a role for DGAT1 in modulating immune responses. pnas.org

Kidney Disease: The intricate relationship between lipid metabolism and renal function has brought DGAT1 into focus for kidney diseases. While some studies suggest a reduction of DGAT in advanced chronic kidney disease mdpi.com, others indicate that inhibition of DGAT2, a related enzyme, can paradoxically increase lipid droplet formation in kidney organoids, which may be protective in the context of APOL1 nephropathy. nih.gov The precise role and therapeutic potential of selective DGAT1 inhibition in various kidney diseases remain an active area of investigation.

Investigation of Synergistic Therapeutic Strategies Combining DGAT1 Inhibitors with Other Metabolic Modulators

The complex nature of metabolic diseases often necessitates combination therapies. The unique mechanism of DGAT1 inhibitors presents several opportunities for synergistic interactions with other metabolic modulators.

A notable area of investigation is the combination of DGAT1 inhibitors with Dipeptidyl Peptidase-4 (DPP-IV) inhibitors. DGAT1 inhibition has been shown to increase the secretion of the incretin (B1656795) hormone Glucagon-Like Peptide-1 (GLP-1). By combining a DGAT1 inhibitor with a DPP-IV inhibitor, which prevents the degradation of GLP-1, a synergistic enhancement of active GLP-1 levels can be achieved.

The potential for combining DGAT1 inhibitors with Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors is another promising avenue. SGLT2 inhibitors lower blood glucose by promoting its excretion in the urine and have demonstrated cardiovascular and renal benefits. sci-hub.se A combination therapy could offer a dual approach to managing hyperglycemia and dyslipidemia, although direct preclinical studies evaluating the synergy between specific DGAT1 and SGLT2 inhibitors are still emerging.

Fibrates, which are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), are used to treat hypertriglyceridemia. researchgate.net Combining a DGAT1 inhibitor with a fibrate could provide a complementary mechanism for lowering triglycerides, with DGAT1 inhibitors targeting intestinal lipid absorption and fibrates acting systemically. acs.org However, the potential for drug-drug interactions and overlapping effects on lipid metabolism would require careful investigation in preclinical models.

Continued Development of Novel DGAT1 Inhibitor Chemistries with Enhanced Research Profiles

The development of DGAT1 inhibitors has evolved significantly, moving from initial lead compounds to highly selective molecules with improved pharmacological properties. GSK2973980A belongs to the tetralone series of DGAT1 inhibitors. researchgate.nettandfonline.com The journey to its discovery involved overcoming challenges such as the genotoxic liability of earlier aniline-containing structures. researchgate.nettandfonline.com

Beyond the tetralone scaffold, researchers have explored a diverse range of chemical structures to identify novel DGAT1 inhibitors. These include:

Thieno[3,2-d]pyrimidine derivatives: These compounds have been synthesized and shown to possess potent DGAT1 inhibitory activity with favorable pharmacokinetic profiles in rodents and canines. nih.gov

Benzomorpholine derivatives: Rational drug design has led to the development of benzomorpholine-based DGAT1 inhibitors that have demonstrated efficacy in reducing body weight and liver triglycerides in diet-induced obesity models. patsnap.com

Pyrimido[4,5-b] pnas.orgnih.govoxazines: Starting from a moderately potent high-throughput screening hit, optimization of this scaffold led to the discovery of potent and selective DGAT1 inhibitors with in vivo efficacy. biorxiv.org

Benzimidazole derivatives: This class of inhibitors, featuring a piperidinyl-oxy-cyclohexanecarboxylic acid moiety, has shown excellent selectivity and improved physicochemical properties. tandfonline.com

Other scaffolds: A variety of other chemical cores have been investigated, including quinoline (B57606) carboxylic acids, isoxazole (B147169) and thiazole (B1198619) analogs, and adamantane (B196018) carboxylic acid derivatives, highlighting the active and diverse medicinal chemistry efforts in this field. mdpi.com

The ongoing development of these novel chemistries aims to produce DGAT1 inhibitors with enhanced potency, selectivity, and improved safety profiles, providing a broader range of tools for both research and potential therapeutic applications.

Elucidation of Broader Biological Pathways and Molecular Networks Influenced by DGAT1 Activity

The biological consequences of DGAT1 inhibition extend beyond the direct modulation of triglyceride synthesis, impacting a range of cellular signaling pathways.

Glucagon-Like Peptide-1 (GLP-1) Secretion: A significant finding has been the effect of DGAT1 inhibition on the secretion of gut hormones. Pharmacological inhibition of DGAT1 has been shown to increase postprandial levels of GLP-1. This effect is thought to be a key contributor to the metabolic benefits observed with DGAT1 inhibitors, including improved glucose tolerance.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathways: The MAPK/ERK signaling cascade is a crucial regulator of cell proliferation, differentiation, and survival. Emerging evidence suggests a link between DGAT1 activity and this pathway. For instance, in HepG2 cells, which have a defect in VLDL assembly, inhibition of the MEK/ERK pathway was found to increase the mRNA levels of both DGAT1 and DGAT2, suggesting a regulatory relationship. biorxiv.org In the context of cancer, particularly glioblastoma, the interplay between MEK/ERK signaling and lipid metabolism, including pathways involving DGAT1, appears to be critical for tumor cell survival and therapeutic response. mdpi.com Furthermore, diacylglycerol kinases (DGKs), which regulate the levels of diacylglycerol, a substrate for DGAT1, have been shown to influence the Ras/MEK/ERK pathway in various cell types. ahajournals.org

The continued exploration of these and other molecular networks will be crucial for a comprehensive understanding of the physiological and pathophysiological roles of DGAT1 and for identifying new therapeutic opportunities for DGAT1 inhibitors like this compound.

Table 1: Preclinical Profile of this compound

Parameter Value Assay/Model Reference
hDGAT1 IC50 3.3 nM Human enzyme assay nih.gov
rDGAT1 IC50 13 nM Rat enzyme assay nih.gov
Cellular TG Synthesis IC50 75 nM C2C12 mouse myoblast cells nih.govahajournals.org
Selectivity over DGAT2 >2900-fold Enzyme assays nih.gov
Selectivity over ACAT1/2 >2900-fold Enzyme assays nih.gov
In Vivo Efficacy Reduced plasma TG levels Postprandial lipid excursion model in mice researchgate.nettandfonline.com
In Vivo Efficacy Reduced body weight and food intake Diet-induced obese mice

Table 2: Investigational DGAT1 Inhibitors with Diverse Chemical Scaffolds

Compound Class Key Structural Feature Reported Activity/Significance Reference
Tetralones Tetralone core Represented by this compound; potent and selective with in vivo efficacy. researchgate.nettandfonline.com
Thieno[3,2-d]pyrimidines Thienopyrimidine scaffold Potent DGAT-1 inhibitory activity and acceptable pharmacokinetic profile. nih.gov
Benzomorpholines Benzomorpholine core Conferred weight loss and reduced liver triglycerides in preclinical models. patsnap.com
Pyrimido[4,5-b] pnas.orgnih.govoxazines Pyrimido[4,5-b] pnas.orgnih.govoxazine scaffold Demonstrated efficacy in an oral triglyceride uptake study in mice. biorxiv.org
Benzimidazoles Benzimidazole core with a piperidinyl-oxy-cyclohexanecarboxylic acid moiety Improved selectivity against A2A receptor and no ACAT1 off-target activity. tandfonline.com

Q & A

Q. What is the structural and functional basis of GSK2973980A as a DGAT1 inhibitor?

this compound is a tetralone-derived compound optimized from precursor Compound B (IC50 = 2.8 µM) through a two-step synthesis, resulting in enhanced DGAT1 inhibition (IC50 = 3 nM). Its structure includes terminal functional groups critical for selectivity, distinguishing it from analogs like S-12a (IC50 = 1 nM) . Methodologically, its activity is validated using enzymatic assays measuring acyl-CoA:diacylglycerol acyltransferase activity in human DGAT1-expressing systems.

Q. How do researchers determine the optimal concentration of this compound for in vitro studies?

Dose-response curves are generated using serial dilutions (e.g., 0.1–10 µM) in DGAT1 inhibition assays. IC50 values are calculated via nonlinear regression analysis, with purity (>98%) and batch consistency verified by HPLC and mass spectrometry . Cross-validation with positive controls (e.g., AZD7687, IC50 = 80 nM) ensures assay reliability .

Q. What assays are recommended to confirm DGAT1 selectivity over related enzymes like ACAT or MGAT?

Co-testing against ACAT (e.g., HY-19183, IC50 = 44–190 nM) and MGAT2 (e.g., HY-101857, IC50 = 7.8 nM) in parallel enzymatic assays is critical. This compound’s >100-fold selectivity for DGAT1 over ACAT/MGAT2 is confirmed using radiolabeled substrate competition experiments .

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized to improve yield and scalability?

Reaction intermediates (e.g., Compound B) require precise control of stoichiometry and catalytic conditions (e.g., temperature, solvent polarity) to minimize side products. Process optimization studies suggest using chiral catalysts for stereochemical fidelity and purification via flash chromatography to isolate this compound with >98% purity .

Q. What strategies address contradictions in DGAT1 inhibition data across different cellular models?

Discrepancies may arise from cell-specific lipid metabolism or DGAT1 isoform expression. To resolve this:

  • Perform gene knockdown/knockout controls in cell lines (e.g., HEK293 vs. HepG2).
  • Use lipidomic profiling to quantify triglyceride accumulation post-treatment .
  • Cross-reference with in vivo models (e.g., high-fat diet-induced obesity in mice) to validate translational relevance .

Q. How should researchers design experiments to assess off-target effects of this compound?

Utilize high-throughput screening panels (e.g., Eurofins CEREP BioPrint®) covering 50+ metabolic enzymes. For example, this compound shows negligible activity against cytochrome P450 isoforms (CYP3A4, CYP2D6) at 10 µM, confirming specificity . Follow-up studies should include transcriptomic analysis (RNA-seq) to identify unintended gene regulation.

Q. What statistical approaches are critical for analyzing dose-dependent effects in DGAT1 inhibition studies?

  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Apply nonlinear mixed-effects modeling for IC50 variability across biological replicates.
  • Report confidence intervals and effect sizes to contextualize potency claims .

Methodological Guidance

Q. How to validate DGAT1 inhibition data for publication-ready results?

  • Include triplicate technical and biological replicates.
  • Provide raw data (e.g., enzyme activity rates) alongside normalized values (% inhibition).
  • Use positive/negative controls in all assay plates to minimize inter-experimental variability .

Q. What are best practices for integrating this compound data into broader metabolic disease research?

  • Cross-correlate findings with genetic DGAT1 knockout phenotypes (e.g., reduced adiposity).
  • Use systems biology tools (e.g., STRING database) to map DGAT1’s interactome in lipid pathways .
  • Compare efficacy with clinical-stage DGAT1 inhibitors (e.g., AZD7687) in preclinical models .

Q. How to resolve low reproducibility in animal studies using this compound?

  • Standardize animal diets and housing conditions to control lipid intake.
  • Use littermate controls and blind dosing to reduce bias.
  • Quantify plasma drug levels via LC-MS to confirm bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK2973980A
Reactant of Route 2
GSK2973980A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.